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Compound Name: (R)-(-)-N-Benzyl-2-phenylglycinol

Cat. No.: B082062 Get Quote

An In-Depth Technical Guide to the Molecular Structure and Stereochemistry of (R)-(-)-N-
Benzyl-2-phenylglycinol

This guide provides a comprehensive technical overview of (R)-(-)-N-Benzyl-2-
phenylglycinol, a pivotal chiral auxiliary in modern asymmetric synthesis. Tailored for

researchers, scientists, and professionals in drug development, this document delves into the

molecule's structural and stereochemical intricacies, its synthesis, and its critical applications in

the stereoselective preparation of key pharmaceutical intermediates.

Introduction: The Significance of Stereochemical
Control
In pharmaceutical sciences, the three-dimensional arrangement of atoms in a molecule, or its

stereochemistry, is paramount. Many biological targets, such as enzymes and receptors, are

chiral, meaning they interact differently with enantiomers—molecules that are non-

superimposable mirror images of each other. This specificity can lead to one enantiomer of a

drug being therapeutically active while the other is inactive or, in some cases, harmful[1].

Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of

modern drug development.

Chiral auxiliaries are instrumental in achieving this control. These are chiral molecules that are

temporarily incorporated into a prochiral substrate to direct a subsequent chemical

transformation to occur with a high degree of stereoselectivity. After the desired stereocenter is
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created, the auxiliary is removed and can often be recovered for reuse[2]. (R)-(-)-N-Benzyl-2-
phenylglycinol has emerged as a valuable chiral auxiliary due to its straightforward

preparation from (R)-phenylglycinol, its rigid structure that allows for effective stereochemical

communication, and its utility in the synthesis of important building blocks like non-natural

amino acids.

Molecular Structure and Stereochemistry
(R)-(-)-N-Benzyl-2-phenylglycinol is a chiral amino alcohol with the chemical formula

C₁₅H₁₇NO and a molecular weight of 227.30 g/mol [3][4]. Its structure features a central

ethylamino alcohol backbone substituted with both a phenyl and a benzyl group.

Property Value Reference

CAS Number 14231-57-3 [3][4]

Molecular Formula C₁₅H₁₇NO [3][4]

Molecular Weight 227.30 g/mol [3][4]

Appearance White to off-white solid [5]

Optical Activity
[α]²¹/D ≈ -80° (c=0.85 in

ethanol)
[6]

Deciphering the Stereochemical Descriptors
The nomenclature "(R)-(-)-N-Benzyl-2-phenylglycinol" precisely defines the molecule's three-

dimensional structure and its interaction with plane-polarized light.

(R)-Configuration: The 'R' descriptor refers to the absolute configuration of the single

stereocenter—the carbon atom bonded to the hydroxyl, phenyl, and benzylamino groups.

This is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. For this molecule, the

priority of the substituents on the chiral carbon is as follows:

-OH (highest atomic number of the directly attached atom)

-NHCH₂Ph
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-Ph

-H (lowest priority)

With the lowest priority group (-H) oriented away from the viewer, the sequence from the

highest to the lowest priority (1 to 3) proceeds in a clockwise direction, hence the 'R'

designation.

(-)-Levorotatory Nature: The '(-)' symbol indicates that a solution of this compound rotates

plane-polarized light to the left (counter-clockwise). This is an experimentally determined

property and is not directly predictable from the 'R' or 'S' configuration[6].

Cahn-Ingold-Prelog Priority Assignment

C*

OH (1) NH-Bn (2)

Ph (3) H (4)

Click to download full resolution via product page

Caption: CIP priority rules for the stereocenter of (R)-(-)-N-Benzyl-2-phenylglycinol.
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Synthesis of (R)-(-)-N-Benzyl-2-phenylglycinol
The most common and efficient method for the synthesis of (R)-(-)-N-Benzyl-2-phenylglycinol
is the reductive amination of benzaldehyde with the commercially available chiral amino

alcohol, (R)-2-phenylglycinol. This method is advantageous due to its high yield and the

preservation of the stereochemical integrity of the starting material.

(R)-2-Phenylglycinol +
Benzaldehyde

Formation of Imine Intermediate

Reduction of Imine

(R)-(-)-N-Benzyl-2-phenylglycinol

Click to download full resolution via product page

Caption: Reductive amination workflow for the synthesis of the title compound.

Field-Proven Experimental Protocol: Reductive
Amination
This protocol is based on established procedures for the reductive amination of aldehydes with

primary amines.

Materials:

(R)-2-phenylglycinol

Benzaldehyde
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Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)

Dichloromethane (DCM) or Methanol (MeOH)

Anhydrous magnesium sulfate (MgSO₄)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine

Procedure:

Imine Formation: To a solution of (R)-2-phenylglycinol (1.0 eq.) in DCM or MeOH, add

benzaldehyde (1.0-1.2 eq.). The mixture is stirred at room temperature for 1-2 hours to

facilitate the formation of the corresponding imine intermediate. The reaction can be

monitored by Thin Layer Chromatography (TLC).

Reduction: The reaction mixture is cooled in an ice bath, and sodium triacetoxyborohydride

(1.5 eq.) is added portion-wise. If using NaBH₄, it is also added carefully in portions. The

reaction is then allowed to warm to room temperature and stirred for an additional 12-24

hours.

Work-up: The reaction is quenched by the slow addition of saturated aqueous NaHCO₃

solution. The aqueous layer is extracted three times with DCM. The combined organic layers

are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under

reduced pressure.

Purification: The crude product is purified by column chromatography on silica gel (eluent: a

gradient of ethyl acetate in hexanes) to afford (R)-(-)-N-Benzyl-2-phenylglycinol as a white

to off-white solid.

Self-Validation: The purity and identity of the synthesized compound should be confirmed by ¹H

NMR, ¹³C NMR, and mass spectrometry, and its optical purity can be determined by chiral

HPLC or by measuring its specific rotation and comparing it to the literature value[6].

Application in Asymmetric Synthesis
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(R)-(-)-N-Benzyl-2-phenylglycinol is primarily used as a precursor to other chiral auxiliaries,

most notably chiral oxazolidinones. These derivatives are then employed in a variety of

asymmetric transformations.

Synthesis of Chiral α-Amino Phosphonic Acids
α-Amino phosphonic acids are important structural motifs in medicinal chemistry due to their

role as mimics of α-amino acids, exhibiting a range of biological activities[2]. The asymmetric

synthesis of these compounds can be achieved with high diastereoselectivity using a chiral

oxazolidine derived from (R)-(-)-N-Benzyl-2-phenylglycinol.

The general workflow involves the condensation of the chiral amino alcohol with an aldehyde to

form a chiral oxazolidine. This is followed by the diastereoselective addition of a phosphite to

the oxazolidine, and subsequent hydrolysis to yield the desired α-amino phosphonic acid.

(R)-(-)-N-Benzyl-2-phenylglycinol
+ Aldehyde

Formation of Chiral Oxazolidine

Diastereoselective Addition of
Trimethyl Phosphite

Hydrolysis

Chiral α-Amino Phosphonic Acid

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b082062?utm_src=pdf-body
https://pubs.rsc.org/en/content/articlelanding/2006/cs/b517100h
https://www.benchchem.com/product/b082062?utm_src=pdf-body
https://www.benchchem.com/product/b082062?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b082062?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Asymmetric synthesis of α-amino phosphonic acids.

Mechanism of Stereocontrol: The stereochemical outcome of the phosphite addition is dictated

by the chiral environment created by the oxazolidine. The bulky benzyl and phenyl groups on

the auxiliary block one face of the molecule, forcing the incoming nucleophile (the phosphite) to

attack from the less sterically hindered face. This results in the preferential formation of one

diastereomer.

Substrate (Aldehyde) Diastereomeric Ratio (dr) Reference

Benzaldehyde >95:5 [6]

Isovaleraldehyde >95:5 [6]

Pivalaldehyde >98:2 [6]

Synthesis of Chiral β-Amino Acids
Optically pure β-amino acids are valuable building blocks for the synthesis of β-peptides, which

can form stable secondary structures, and are found in a number of biologically active natural

products[7]. (R)-(-)-N-Benzyl-2-phenylglycinol can be utilized as a chiral auxiliary in the

asymmetric synthesis of β-amino acids, for example, through a Mannich-type reaction.

Spectroscopic Data and Interpretation
The structure of (R)-(-)-N-Benzyl-2-phenylglycinol can be unequivocally confirmed through a

combination of spectroscopic techniques.

¹H and ¹³C NMR Spectroscopy
The NMR spectra provide detailed information about the carbon-hydrogen framework of the

molecule.

¹H NMR (CDCl₃, 400 MHz) - Expected Chemical Shifts (δ, ppm):

7.20-7.40 (m, 10H): A complex multiplet corresponding to the aromatic protons of the two

phenyl rings.
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4.15 (dd, 1H): The methine proton on the chiral carbon, coupled to the adjacent methylene

protons.

3.80 (d, 1H) and 3.70 (d, 1H): The two diastereotopic protons of the benzyl methylene group,

appearing as a pair of doublets (an AB quartet).

3.65 (dd, 1H) and 3.55 (dd, 1H): The two diastereotopic protons of the methylene group

adjacent to the hydroxyl group.

2.50 (br s, 2H): Broad singlet corresponding to the exchangeable protons of the -OH and -

NH groups.

¹³C NMR (CDCl₃, 100 MHz) - Expected Chemical Shifts (δ, ppm):

140.0, 139.5, 128.5, 128.4, 128.2, 127.5, 127.2, 127.0: Aromatic carbons.

66.5: Methylene carbon adjacent to the hydroxyl group (-CH₂OH).

65.0: Methine carbon of the stereocenter.

54.0: Methylene carbon of the benzyl group (-CH₂Ph).

Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum reveals the presence of the key functional groups in the molecule.

Key FTIR Peaks (cm⁻¹):

3100-3500 (broad): O-H and N-H stretching vibrations, often appearing as a broad band due

to hydrogen bonding.

3000-3100: Aromatic C-H stretching.

2850-2960: Aliphatic C-H stretching.

1450-1600: C=C stretching vibrations of the aromatic rings.

1000-1250: C-N and C-O stretching vibrations.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b082062?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
(R)-(-)-N-Benzyl-2-phenylglycinol stands as a testament to the power of chiral auxiliaries in

asymmetric synthesis. Its well-defined stereochemistry, accessible synthesis, and proven utility

in directing the formation of new stereocenters make it an invaluable tool for chemists in

academia and industry. This guide has provided a detailed examination of its structure,

synthesis, and applications, underscoring its importance in the ongoing quest for

stereochemically pure molecules that are the foundation of modern medicine. The principles

and protocols outlined herein offer a solid foundation for the effective application of this

versatile chiral auxiliary in the development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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